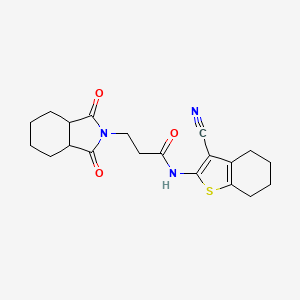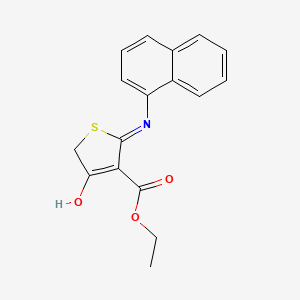![molecular formula C20H17BrN2O2 B10893051 3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B10893051.png)
3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenoxy group, a pyridinylmethyl group, and a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 4-bromophenol with benzyl chloride to form 4-bromophenylmethyl chloride. This intermediate is then reacted with 2-pyridinemethanamine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s bromophenoxy and pyridinylmethyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-bromophenoxy)methyl]-N-(3-pyridinylmethyl)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenoxy group enhances its reactivity in substitution reactions, while the pyridinylmethyl group contributes to its binding affinity in biological systems .
Eigenschaften
Molekularformel |
C20H17BrN2O2 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H17BrN2O2/c21-17-7-9-19(10-8-17)25-14-15-4-3-5-16(12-15)20(24)23-13-18-6-1-2-11-22-18/h1-12H,13-14H2,(H,23,24) |
InChI-Schlüssel |
LGLBEVUDQSFLPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10892972.png)
![N-(2-bromophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10892973.png)
![N'-[2-(pyridin-2-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10892979.png)

![N-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893016.png)


![2-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B10893029.png)
![N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10893032.png)
![3-{[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10893034.png)
![4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10893045.png)
![Methyl 7-(2,4-dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10893046.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10893056.png)
![N-(4-fluorobenzyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10893066.png)
